methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 1273578-09-8, providing a unique identifier for chemical database systems and research applications. The molecular formula C₁₉H₁₉NO₄ reflects the compound's substantial molecular complexity, incorporating nineteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms within its structure. This elemental composition yields a molecular weight of 325.36 grams per mole, positioning the compound within the medium molecular weight range typical of substituted indole derivatives.
The systematic name construction begins with the core indole scaffold, designated as 1H-indole to indicate the specific tautomeric form where the hydrogen atom is attached to the nitrogen at position 1. The numerical descriptors specify the precise locations of each substituent group: the methoxy group at position 5 of the indole ring system, the 4-methoxyphenyl group attached to nitrogen at position 1, the methyl group at position 2, and the carboxylate ester functionality at position 3. The Simplified Molecular Input Line Entry System representation CC1=C(C2=C(C=CC(=C2)OC)N1C3=CC=C(C=C3)OC)C(=O)OC provides a standardized chemical notation that captures the complete structural connectivity and stereochemical information.
The International Chemical Identifier string InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3 provides an algorithmic representation of the molecular structure that ensures unambiguous identification across different chemical information systems. The corresponding International Chemical Identifier Key ANLSSPKBJMCASW-UHFFFAOYSA-N serves as a compressed, fixed-length identifier derived from the full International Chemical Identifier string.
Structural Isomerism and Tautomeric Considerations
The structural analysis of this compound reveals significant considerations regarding isomerism and tautomeric equilibria that influence the compound's chemical behavior and stability. The indole core system exhibits characteristic tautomeric properties, with the ability to exist in multiple forms depending on the position of the hydrogen atom within the heterocyclic framework. The most stable form corresponds to the 1H-indole tautomer, where the hydrogen atom is attached to the nitrogen at position 1, representing the energetically favored configuration for most indole derivatives.
The stability patterns observed in indole systems follow the Glidewell-Lloyd rule, which governs the relative stability of aromatic heterocycles based on the distribution of π-electrons between fused ring systems. In the case of this compound, the 1H-indole configuration provides optimal aromatic stabilization through the maintenance of benzene-like aromaticity in the six-membered ring portion while preserving the pyrrole-like character of the five-membered ring. This electronic arrangement ensures that the compound adopts the most thermodynamically stable tautomeric form under normal conditions.
The substitution pattern in this compound introduces additional structural complexity through the presence of multiple stereochemical considerations. The 4-methoxyphenyl substituent at position 1 introduces conformational flexibility, allowing rotation around the carbon-nitrogen bond that connects the phenyl group to the indole nitrogen. The methyl ester group at position 3 similarly contributes to conformational diversity through rotation around the carbon-carbon bond linking the ester functionality to the indole ring system.
Crystallographic Characterization and Polymorphism Studies
The crystallographic investigation of this compound and related indole carboxylate compounds reveals important structural features that influence molecular packing and solid-state properties. While specific crystallographic data for this exact compound are not available in the current literature, studies of closely related indole carboxylate derivatives provide valuable insights into the expected crystallographic behavior and polymorphic tendencies of this compound class.
The crystal structure analysis of similar compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, demonstrates that indole carboxylate derivatives typically exhibit planar or near-planar indole ring systems with specific intermolecular hydrogen bonding patterns. The formation of cyclic dimers through double hydrogen bonds between carboxylic acid groups represents a common structural motif in indole carboxylate crystal structures. These dimeric arrangements are stabilized by O-H⋯O hydrogen bonds with distances typically ranging from 2.03 to 2.10 Ångströms, indicating strong intermolecular interactions.
The polymorphic behavior of indole carboxylate compounds has been documented through the discovery of multiple crystal forms for related structures. The existence of different polymorphs reflects variations in molecular packing arrangements and hydrogen bonding networks within the crystalline lattice. These polymorphic variations can significantly influence the physical and chemical properties of the solid material, including solubility, stability, and bioavailability characteristics.
Crystal structure determinations of related compounds, such as ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, reveal specific crystallographic parameters that provide insight into the expected behavior of this compound. The crystal system typically belongs to the monoclinic space group C 1 2/c 1, with unit cell parameters showing characteristic dimensions for indole carboxylate structures. The crystal packing involves intermolecular hydrogen bonding interactions that stabilize the three-dimensional structure and influence the material's macroscopic properties.
Comparative Analysis with Related Indole Carboxylate Derivatives
The structural and chemical properties of this compound can be effectively understood through comparative analysis with related indole carboxylate derivatives that share similar structural motifs and functional group arrangements. This comparative approach reveals important structure-activity relationships and provides insights into the unique characteristics that distinguish this compound within the broader family of indole carboxylates.
The comparison with methyl 5-methoxy-1H-indole-2-carboxylate (Chemical Abstracts Service number 67929-86-6) highlights the significant structural differences introduced by the 4-methoxyphenyl substitution at position 1 and the repositioning of the carboxylate group from position 2 to position 3. The simpler derivative possesses the molecular formula C₁₁H₁₁NO₃ with a molecular weight of 205.21 grams per mole, considerably smaller than the target compound. This size difference reflects the additional aromatic ring system and the presence of an extra methoxy group in this compound.
The structural relationship with 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid (Chemical Abstracts Service number 19616-11-6) provides particularly relevant insights, as this compound differs only in the esterification state of the carboxyl group. The carboxylic acid derivative possesses the molecular formula C₁₈H₁₇NO₄ with a molecular weight of 311.3 grams per mole, representing a difference of one methyl group compared to the methyl ester. This comparison demonstrates the impact of esterification on molecular properties and provides a direct assessment of the influence of the methyl ester functionality.
The examination of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (Chemical Abstracts Service number 27294-08-2) reveals important positional isomerism effects within the indole carboxylate series. This compound features a phenyl group at position 3 and an ethyl ester at position 2, contrasting with the 4-methoxyphenyl substitution at position 1 and methyl ester at position 3 in the target compound. The molecular formula C₁₈H₁₇NO₃ and molecular weight of 295.3 grams per mole illustrate the structural variations possible within this chemical class.
The analysis of methyl 5-methoxy-1H-indole-3-carboxylate (Chemical Abstracts Service number 172595-68-5) provides insights into the effects of nitrogen substitution on indole carboxylate properties. This compound shares the 5-methoxy substitution and 3-carboxylate positioning with the target compound but lacks the 4-methoxyphenyl group at position 1 and the methyl group at position 2. The molecular formula C₁₁H₁₁NO₃ and molecular weight of 205.21 grams per mole demonstrate the significant molecular complexity introduced by the additional substituents in this compound.
Properties
IUPAC Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSSPKBJMCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 5-methoxyindole derivatives with appropriate aryl groups. The compound features an indole core, which is known for its diverse biological properties, particularly in pharmacology.
Crystal Structure
The crystal structure of similar compounds indicates that the indole moiety is nearly planar, with intermolecular hydrogen bonding contributing to the stability of the structure. For example, in related compounds, the distance between hydrogen donor and acceptor atoms has been measured at approximately 2.03 Å, which is indicative of strong hydrogen bonding interactions that may influence biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl-substituted indoles. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds structurally related to this compound exhibited IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds were noted for their ability to induce apoptosis in a dose-dependent manner .
- Mechanism of Action : Flow cytometry analysis revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis via activation of caspase pathways, indicating a potential mechanism for their anticancer activity .
Other Biological Activities
In addition to anticancer effects, this compound may also exhibit:
- Anti-inflammatory Effects : Indole derivatives have been studied for their anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neuroprotective drug development.
Case Study 1: Anticancer Activity
A study investigating a series of substituted indoles found that those with methoxy groups exhibited enhanced cytotoxicity compared to unsubstituted analogs. The presence of electron-donating groups like methoxy at specific positions on the aromatic ring significantly improved biological activity against cancer cell lines such as MCF-7 and U-937 .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of methyl-substituted indoles indicated that variations in substituents on the indole ring could lead to significant changes in biological activity. For instance:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.65 | MCF-7 |
| Compound B | 2.41 | MDA-MB-231 |
| Compound C | 0.19 | HCT-116 |
This table illustrates how different substitutions can lead to varying levels of potency against specific cancer types .
Scientific Research Applications
Biological Activities
1. Melatonin Receptor Modulation:
The compound serves as a precursor for synthesizing melatoninergic ligands, which can modulate melatonin receptors (MT1, MT2, and MT3). Melatonin is known for its roles in sleep regulation and circadian rhythm modulation, making this compound relevant in sleep disorder research and treatment .
2. Antioxidant Properties:
Research indicates that compounds related to indoles exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is significant for developing therapies aimed at conditions exacerbated by oxidative damage .
3. Anti-inflammatory Effects:
Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has been studied for its anti-inflammatory effects, potentially useful in treating inflammatory diseases .
Therapeutic Applications
1. Sleep Disorders:
Given its connection to melatonin receptor modulation, this compound may be explored as a therapeutic agent for insomnia and other sleep-related disorders. Melatonin analogs are often investigated for their sleep-inducing properties .
2. Cancer Research:
The compound's antioxidant and anti-inflammatory properties suggest potential applications in cancer research, particularly in developing adjunct therapies that enhance the efficacy of conventional treatments by reducing inflammation and oxidative stress .
3. Neurological Disorders:
Research into the neuroprotective effects of melatonin derivatives indicates that this compound could be beneficial in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its receptor interactions and antioxidant capabilities .
Case Study 1: Melatonin Receptor Ligands
A study explored the synthesis of various melatonin receptor ligands derived from this compound. These ligands demonstrated varying affinities for MT1 and MT2 receptors, indicating their potential utility in developing targeted therapies for sleep disorders .
Case Study 2: Antioxidant Activity Assessment
In vitro assays evaluated the antioxidant activity of derivatives of this compound, showing significant free radical scavenging capabilities compared to standard antioxidants like ascorbic acid. This suggests a promising role in formulations aimed at reducing oxidative stress-related diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Observations:
- Substituent Position and Type : The target compound’s 1-(4-methoxyphenyl) and 5-methoxy groups enhance steric bulk and electron-donating effects compared to simpler analogues like methyl 5-methoxy-1H-indole-3-carboxylate .
- Fluorine vs. Methoxy : The 5-fluoro substituent in N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide may increase electronegativity and metabolic stability relative to methoxy groups.
- Ester vs. Amide: The methyl/ethyl ester in the target compound and 5d may confer better membrane permeability than the amide-linked benzophenone in the fluorinated analogue .
Physicochemical Properties
- Molecular Weight : At 325.37 g/mol, the target compound falls within the acceptable range for oral bioavailability (<500 g/mol), unlike higher-weight analogues (e.g., 358–373 g/mol) .
Preparation Methods
General Synthetic Strategy
The compound methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate belongs to the class of substituted indole-3-carboxylates, which are typically synthesized via multi-step organic synthesis involving substituted indole precursors and functional group transformations. The key steps generally involve:
- Preparation of substituted indole intermediates, such as 5-methoxy-indole derivatives.
- Introduction of the 4-methoxyphenyl substituent at the nitrogen (N-1) position.
- Methyl esterification at the 3-carboxylate position.
- Methyl substitution at the 2-position of the indole ring.
Preparation of 5-Methoxy-3-Vinyl-1H-Indole Intermediate
A crucial intermediate in the synthesis is 5-methoxy-3-vinyl-1H-indole, which can be prepared by a general procedure involving the reaction of 5-methoxy-indole-3-carboxaldehyde under specific conditions:
- Procedure: The starting material 5-methoxy-indole-3-carboxaldehyde (876 mg, 5.00 mmol) is subjected to a reaction time of approximately 14 hours (overnight).
- Purification: The product is isolated by column chromatography using cyclohexane/ethyl acetate (5:1) as eluent.
- Yield: The 5-methoxy-3-vinyl-1H-indole is obtained as a yellow oil with a yield of 78%.
- Characterization: The compound shows characteristic ^1H NMR signals, including methoxy protons at δ 3.86 ppm and vinyl protons between δ 5.06 and 6.81 ppm.
N-Substitution with 4-Methoxyphenyl Group
The next key step is the N-alkylation or N-arylation of the indole nitrogen with a 4-methoxyphenyl group:
- This step involves coupling the 5-methoxy-3-vinyl-indole intermediate with a 4-methoxyphenyl reagent under conditions facilitating C-N bond formation.
- Typical methods include transition-metal catalyzed cross-coupling or nucleophilic substitution reactions.
- Reaction conditions often require mild heating and the presence of a base or catalyst to promote substitution at the nitrogen atom.
Introduction of the 2-Methyl Group and Esterification
- The methyl group at the 2-position of the indole ring is introduced either by direct methylation of the indole ring or by using methylated indole precursors.
- Esterification at the 3-carboxylate position is commonly performed by refluxing the corresponding indole-2-carboxylic acid or indole-3-carboxylic acid in methanol with catalytic sulfuric acid.
- An example procedure for methyl esterification involves suspending 5-methoxy-1H-indole-2-carboxylic acid (2 g, 0.01 mol) in absolute methanol (30 mL) with a few drops of concentrated sulfuric acid, heating the mixture to reflux for 4 hours, followed by cooling and filtration to isolate methyl 5-methoxy-1H-indole-2-carboxylate in 96% yield as yellow crystals.
Organocatalytic and Metal-Catalyzed Methods
Recent literature reports asymmetric organocatalytic syntheses and metal-catalyzed methods for related indole derivatives:
- Organocatalytic methods utilize chiral catalysts to achieve stereoselective synthesis of bisindole derivatives, which can be adapted for this compound by modifying substituents.
- Metal triflate catalysts such as scandium triflate (Sc(OTf)3) in glycerol at 80 °C for 7–8 hours have been used to synthesize indole derivatives via multi-component reactions involving hydroxyacetophenones, methyl acetoacetate, and pyrrole derivatives. These methods provide good yields (up to 83%) and allow for functional group diversity.
Summary Table of Key Preparation Steps and Conditions
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm substitution patterns, especially methoxy groups (δ ~3.8 ppm), methyl groups (δ ~2.4 ppm), and vinyl or aromatic protons.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra show molecular ion peaks consistent with the molecular weight of this compound.
- Melting Point (m.p.): Crystalline methyl esters exhibit melting points in the range of 110–115 °C depending on purity.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch around 1700 cm^-1 and methoxy C–O stretches confirm functional groups.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with UV detection at ~290 nm for indole chromophores.
Research Findings and Optimization Notes
- Reaction times vary from 1 hour to overnight depending on the step and catalyst used.
- Yields are generally moderate to high, with esterification showing the highest yields (~96%).
- Organocatalytic and metal triflate-catalyzed methods provide environmentally friendly alternatives with good selectivity.
- Purification typically requires column chromatography with cyclohexane/ethyl acetate mixtures.
- The presence of methoxy groups on both the indole and phenyl rings influences reactivity and solubility.
Q & A
Basic: What are the standard synthetic protocols for methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate?
Answer:
The compound is synthesized via condensation reactions using indole precursors. A typical method involves reacting 3-formyl-1H-indole-2-carboxylate derivatives with substituted thiazolidinones or aminothiazoles under acidic reflux conditions (e.g., acetic acid with sodium acetate as a catalyst). For example, refluxing 3-formylindole-2-carboxylic acid with 4-thioxo-2-thiazolidinone in acetic acid for 2.5 hours yields structurally similar indole derivatives . Post-synthesis purification often employs column chromatography or recrystallization .
Basic: What analytical techniques are used to confirm the molecular structure of this compound?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Provides definitive confirmation of stereochemistry and bond angles (e.g., mean C–C bond length accuracy: ±0.002 Å) .
- High-resolution mass spectrometry (HR-MS): Validates molecular weight (e.g., HR-ESI-MS matching theoretical values within 3 ppm error) .
- Multinuclear NMR (¹H/¹³C): Assigns substituent positions, with methoxy groups typically resonating at δ 3.8–4.0 ppm in ¹H NMR .
Advanced: How can computational methods resolve discrepancies in spectral data interpretation?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model NMR chemical shifts and infrared (IR) vibrational frequencies, identifying deviations caused by solvent effects or tautomerism. For instance, SCXRD data (e.g., R factor = 0.035) can anchor computational models to experimental geometries, reducing ambiguity in peak assignments .
Advanced: What strategies optimize regioselectivity in indole functionalization during synthesis?
Answer:
- Electrophilic directing groups: Methoxy substituents at the 5-position direct electrophiles to the 3- or 4-position via resonance effects.
- Temperature control: Lower temperatures (0–25°C) favor kinetic products, while reflux conditions (100–120°C) promote thermodynamic outcomes.
- Catalytic systems: Sodium acetate in acetic acid enhances electrophilic substitution at the indole C3 position .
Basic: How is purity assessed, and what are common impurities in this compound?
Answer:
- HPLC-UV/ELSD: Detects impurities >0.1% using reverse-phase C18 columns (95% purity threshold) .
- Common impurities:
Advanced: How do steric and electronic factors influence the reactivity of the 4-methoxyphenyl substituent?
Answer:
- Steric effects: The 4-methoxyphenyl group increases steric hindrance at the indole N1 position, reducing nucleophilic attack.
- Electronic effects: Methoxy groups donate electron density via resonance, activating the phenyl ring for electrophilic substitution. This is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) where the substituent’s electronic profile dictates coupling efficiency .
Basic: What solvents and conditions are recommended for recrystallization?
Answer:
- Solvents: Ethanol-water (4:1 v/v) or ethyl acetate/hexane mixtures.
- Conditions: Slow cooling from reflux (0.5°C/min) yields high-purity crystals. For hygroscopic samples, anhydrous diethyl ether is used .
Advanced: How can reaction mechanisms for indole carboxylate formation be validated experimentally?
Answer:
- Isotopic labeling: Introduce ¹³C at the carboxylate carbon to track incorporation via ¹³C NMR.
- Kinetic studies: Monitor intermediates using in situ IR (e.g., carbonyl stretching at 1700–1750 cm⁻¹).
- Trapping experiments: Add radical scavengers (e.g., TEMPO) to test for radical pathways .
Basic: What safety precautions are critical during synthesis?
Answer:
- Ventilation: Use fume hoods when handling volatile reagents (e.g., acetic acid, chloroform).
- PPE: Acid-resistant gloves and goggles are mandatory due to corrosive catalysts (e.g., POCl₃) .
Advanced: How can contradictory biological activity data be reconciled across studies?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
